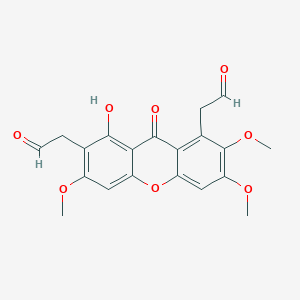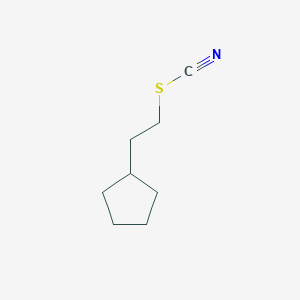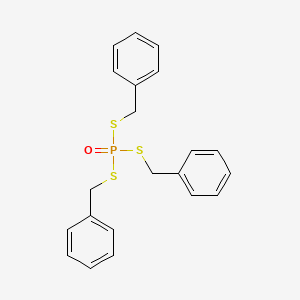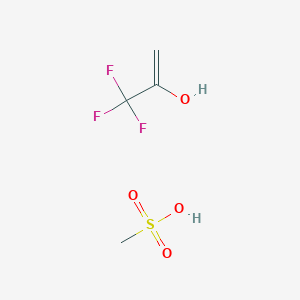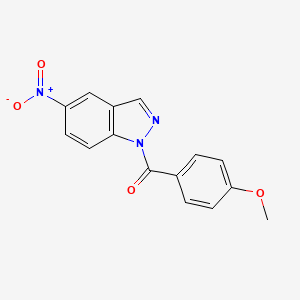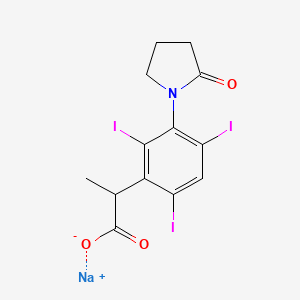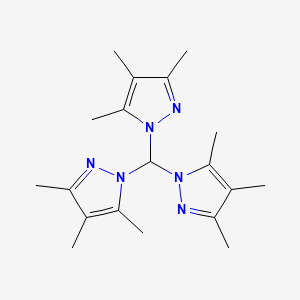
N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester is a chemical compound known for its unique structure and properties It is characterized by the presence of two chloroethyl groups attached to a phosphoramidic acid core, with two p-methoxyphenyl ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester typically involves the reaction of N,N-bis(2-chloroethyl)phosphoramidic dichloride with p-methoxyphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme can be represented as follows:
Starting Materials: N,N-bis(2-chloroethyl)phosphoramidic dichloride and p-methoxyphenol.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Product Isolation: The product is isolated by standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and safety. Large-scale reactors and automated systems may be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphoramidic acid and p-methoxyphenol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Hydrolysis Conditions: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphoric acid derivatives.
Hydrolysis Products: Hydrolysis yields N,N-bis(2-chloroethyl)phosphoramidic acid and p-methoxyphenol.
科学研究应用
N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical tool.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its structural similarity to certain chemotherapeutic agents.
Industry: It is used in the development of specialty chemicals and materials, including flame retardants and plasticizers.
作用机制
The mechanism of action of N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of cellular processes and induce cytotoxic effects. The compound’s mechanism of action is similar to that of alkylating agents used in chemotherapy, which target DNA and disrupt cell division.
相似化合物的比较
Similar Compounds
N,N-Bis(2-chloroethyl)phosphoramidic dichloride: A precursor in the synthesis of the ester compound.
N,N-Bis(2-chloroethyl)phosphorodiamidic acid: Another related compound with similar structural features.
Phosphoramidic acid derivatives: A class of compounds with varying substituents on the phosphorus atom.
Uniqueness
N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester is unique due to the presence of p-methoxyphenyl ester groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.
属性
CAS 编号 |
20464-90-8 |
|---|---|
分子式 |
C18H22Cl2NO5P |
分子量 |
434.2 g/mol |
IUPAC 名称 |
N-bis(4-methoxyphenoxy)phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C18H22Cl2NO5P/c1-23-15-3-7-17(8-4-15)25-27(22,21(13-11-19)14-12-20)26-18-9-5-16(24-2)6-10-18/h3-10H,11-14H2,1-2H3 |
InChI 键 |
BWLLTHWWMYXMRW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)OP(=O)(N(CCCl)CCCl)OC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Acetyl-5a,7a-dimethyl-4,5,5a,5b,6,7,7a,10,10a,10b,11,12-dodecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-2(3h)-one](/img/structure/B14706135.png)
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14706143.png)
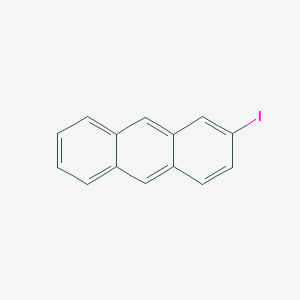
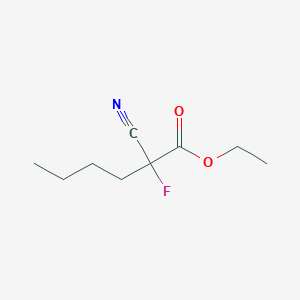
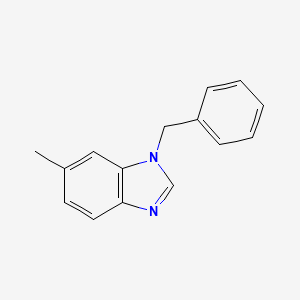
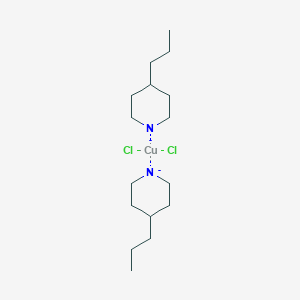
![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
